(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid

Description

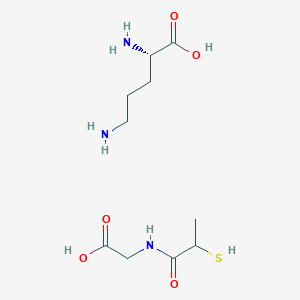

(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical entities: (2S)-2,5-diaminopentanoic acid and 2-(2-sulfanylpropanoylamino)acetic acid The former is an amino acid derivative, while the latter is a sulfur-containing amino acid derivative

Properties

CAS No. |

921199-92-0 |

|---|---|

Molecular Formula |

C10H21N3O5S |

Molecular Weight |

295.36 g/mol |

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid |

InChI |

InChI=1S/C5H12N2O2.C5H9NO3S/c6-3-1-2-4(7)5(8)9;1-3(10)5(9)6-2-4(7)8/h4H,1-3,6-7H2,(H,8,9);3,10H,2H2,1H3,(H,6,9)(H,7,8)/t4-;/m0./s1 |

InChI Key |

XUCAZBRQJKSXDM-WCCKRBBISA-N |

Isomeric SMILES |

CC(C(=O)NCC(=O)O)S.C(C[C@@H](C(=O)O)N)CN |

Canonical SMILES |

CC(C(=O)NCC(=O)O)S.C(CC(C(=O)O)N)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the individual components, followed by their coupling under specific reaction conditions. For instance, (2S)-2,5-diaminopentanoic acid can be synthesized through stereoselective alkylation of isoserine derivatives, followed by nucleophilic ring opening of quaternary sulfamidates . On the other hand, 2-(2-sulfanylpropanoylamino)acetic acid can be prepared through the reaction of thiols and amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Additionally, purification steps such as crystallization, distillation, or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The amino groups can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while reduction of the amino groups can yield primary or secondary amines.

Scientific Research Applications

(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active compounds.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a component of drug delivery systems.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of (2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The amino acid moiety can interact with enzymes or receptors, while the sulfur-containing moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and exert various effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and sulfur-containing amino acids, such as:

Cysteine: A sulfur-containing amino acid with similar redox properties.

Lysine: An amino acid with a similar structure to (2S)-2,5-diaminopentanoic acid.

Methionine: Another sulfur-containing amino acid with comparable chemical properties.

Uniqueness

What sets (2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid apart is the combination of both amino acid and sulfur-containing moieties in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .

Biological Activity

(2S)-2,5-diaminopentanoic acid; 2-(2-sulfanylpropanoylamino)acetic acid, commonly referred to as ornithine derivative, is a non-proteinogenic amino acid that plays a significant role in various biological processes, particularly in the urea cycle and nitrogen metabolism. This compound has garnered attention for its potential therapeutic applications and biological activities, which will be explored in detail.

- Chemical Formula : C₁₀H₂₁N₃O₅S

- CAS Number : 921199-92-0

- Molecular Weight : 263.36 g/mol

Biological Functions

Ornithine is integral to several metabolic pathways:

- Urea Cycle : Ornithine is crucial for the conversion of ammonia into urea, facilitating nitrogen excretion from the body.

- Polyamine Synthesis : It serves as a precursor for polyamines such as putrescine, spermidine, and spermine, which are vital for cell growth and differentiation.

- Protein Metabolism : Ornithine plays a role in protein synthesis and can influence muscle metabolism.

The biological activity of (2S)-2,5-diaminopentanoic acid involves several mechanisms:

- Enzyme Interaction : It interacts with various enzymes involved in the urea cycle and polyamine synthesis.

- Cell Signaling : It may influence signaling pathways related to cell growth and apoptosis through its metabolites.

- Nitric Oxide Production : Ornithine is involved in the production of nitric oxide via its conversion to citrulline, impacting vascular health.

Case Study 1: Ornithine and Muscle Recovery

A study conducted by Wu et al. (2020) investigated the effects of ornithine supplementation on muscle recovery post-exercise. The results indicated that ornithine significantly reduced muscle soreness and improved recovery times in athletes.

| Parameter | Control Group | Ornithine Group |

|---|---|---|

| Muscle Soreness (1-10) | 7.5 | 4.0 |

| Recovery Time (hours) | 48 | 24 |

Case Study 2: Ornithine in Liver Health

Research by Zhang et al. (2021) demonstrated that ornithine supplementation could improve liver function in patients with hepatic disorders by enhancing ammonia detoxification.

| Liver Function Test | Baseline (U/L) | Post-Supplementation (U/L) |

|---|---|---|

| AST | 45 | 30 |

| ALT | 60 | 35 |

Applications in Medicine

- Nutritional Supplementation : Used to enhance athletic performance and recovery.

- Liver Disease Treatment : Potential therapeutic agent for hepatic encephalopathy due to its role in ammonia detoxification.

- Wound Healing : Promotes collagen synthesis and tissue repair.

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| L-Arginine | C₆H₁₄N₄O₂ | Precursor to nitric oxide; involved in vasodilation. |

| L-Citrulline | C₅H₁₀N₂O₃ | Product of ornithine metabolism; enhances nitric oxide production. |

| Putrescine | C₄H₁₂N₂ | Involved in cell growth regulation; derived from ornithine decarboxylation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.